molecular formula C3H6N2O2S B14320457 3-Nitro-1,3-thiazolidine CAS No. 104549-75-9

3-Nitro-1,3-thiazolidine

Cat. No.: B14320457
CAS No.: 104549-75-9
M. Wt: 134.16 g/mol
InChI Key: JJTJTCNDEIYUTQ-UHFFFAOYSA-N
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Description

3-Nitro-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a nitro group at the third position enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1,3-thiazolidine typically involves the condensation of cysteamine hydrochloride with nitro-substituted aldehydes or ketones. One common method includes the reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethylene in the presence of trimethylamine and aromatic aldehydes in a solvent mixture of water and ethanol .

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to enhance yield and purity, as well as the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-1,3-thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitro-1,3-thiazolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Nitro-1,3-thiazolidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-1,3-thiazolidine is unique due to the presence of the nitro group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

104549-75-9

Molecular Formula

C3H6N2O2S

Molecular Weight

134.16 g/mol

IUPAC Name

3-nitro-1,3-thiazolidine

InChI

InChI=1S/C3H6N2O2S/c6-5(7)4-1-2-8-3-4/h1-3H2

InChI Key

JJTJTCNDEIYUTQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1[N+](=O)[O-]

Origin of Product

United States

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